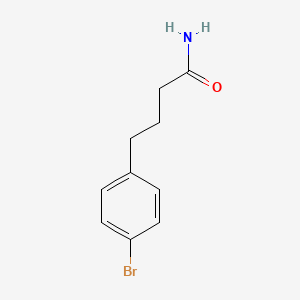

4-(4-Bromophenyl)butanamide

描述

4-(4-Bromophenyl)butanamide is an aromatic amide derivative characterized by a four-carbon aliphatic chain terminating in a brominated phenyl group and an amide functional group. Its structure (C₁₀H₁₂BrNO) confers unique physicochemical properties, including a melting point of 153–156°C and solubility in polar organic solvents like DMSO, as confirmed by NMR data (1H: δ 7.45–1.73; 13C: δ 173.93–26.57) . The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic materials, though its direct biological activities remain less explored compared to structural analogs.

属性

CAS 编号 |

61445-61-2 |

|---|---|

分子式 |

C10H12BrNO |

分子量 |

242.11 g/mol |

IUPAC 名称 |

4-(4-bromophenyl)butanamide |

InChI |

InChI=1S/C10H12BrNO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H2,12,13) |

InChI 键 |

WPRAGPQEPJRYLH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCC(=O)N)Br |

规范 SMILES |

C1=CC(=CC=C1CCCC(=O)N)Br |

Pictograms |

Irritant |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 4-(4-Bromophenyl)butanoic Acid (CAS 35656-89-4)

- Structure : Replaces the amide (-CONH₂) with a carboxylic acid (-COOH).

- Properties : Lower melting point (67°C) and higher polarity due to the acidic proton. Used in peptide synthesis and as a building block for liquid crystals .

- Synthesis : Typically via hydrolysis of the corresponding ester or nitrile, contrasting with the amide’s route involving coupling reactions .

b. Ethyl 4-(4-Bromophenyl)butanoate (CAS 105986-54-7)

- Structure : Ester derivative (-COOEt) with reduced polarity.

- Properties : Higher volatility (boiling point 176°C at 3 mmHg) and lipophilicity, making it suitable for GC-MS analysis .

c. 4-(4-Bromophenyl)-N-(4-hydroxyphenyl)butanamide

- Structure : Additional hydroxyl group on the amide nitrogen.

- Synthesis : Achieved via Suzuki coupling (71% yield), demonstrating adaptability for introducing diverse substituents .

Core Structure Modifications

a. 4-Substituted Cathinones (e.g., 4-BMC)

- Structure: Replace the butanamide chain with a cathinone backbone (β-keto amphetamine).

- Properties : Enhanced stimulant effects due to the β-keto group, with 4-BMC showing higher metabolic stability than fluorine/chlorine analogs .

- Bioactivity: Cathinones exhibit psychoactive effects, whereas 4-(4-Bromophenyl)butanamide’s bioactivity is underexplored .

b. 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan (BDPFR)

c. Pyrimidine Derivatives (e.g., 4-(4-Bromophenyl)-2,6-diphenylpyrimidine)

- Structure : Pyrimidine ring with bromophenyl and phenyl groups.

- Properties : Higher thermal stability (melting point 166°C) and applications in optoelectronics, contrasting with the aliphatic flexibility of butanamide derivatives .

Table 1: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。